Sulfabrom-d4
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Overview
Description
Sulfabrom is a long-acting sulfonamide used for the treatment of coccidiosis and various bacterial infections in poultry, swine, and cattle . The deuterium labeling in Sulfabrom-d4 makes it particularly useful in scientific research, especially in studies involving stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfabrom-d4 involves the incorporation of deuterium atoms into the Sulfabrom molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but generally involve the use of deuterated reagents and solvents .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced chemical engineering techniques to ensure the efficient and cost-effective production of the compound .
Chemical Reactions Analysis
Types of Reactions
Sulfabrom-d4, like other sulfonamides, can undergo various chemical reactions including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may produce amines or other reduced forms of the compound .
Scientific Research Applications
Sulfabrom-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various chemical analyses and studies.
Biology: Employed in metabolic studies to trace the pathways and interactions of sulfonamides in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of sulfonamides in the body.
Industry: Applied in the development of new drugs and therapeutic agents, as well as in quality control and regulatory compliance
Mechanism of Action
Sulfabrom-d4, like other sulfonamides, exerts its effects by inhibiting the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria, which is essential for their growth and replication. By inhibiting this enzyme, this compound effectively prevents the bacteria from synthesizing folic acid, leading to their death .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to Sulfabrom-d4 include:
Sulfamethazine: Another sulfonamide used in veterinary medicine.
Sulfadiazine: Often used in combination with other drugs to treat infections.
Sulfamethoxazole: Commonly used in combination with trimethoprim to treat bacterial infections
Uniqueness
What sets this compound apart from these similar compounds is its deuterium labeling. This labeling provides unique advantages in scientific research, such as improved stability and the ability to trace the compound in complex biological systems .
Properties
Molecular Formula |
C12H13BrN4O2S |
---|---|
Molecular Weight |
361.25 g/mol |
IUPAC Name |
4-amino-N-(5-bromo-4,6-dimethylpyrimidin-2-yl)-2,3,5,6-tetradeuteriobenzenesulfonamide |
InChI |
InChI=1S/C12H13BrN4O2S/c1-7-11(13)8(2)16-12(15-7)17-20(18,19)10-5-3-9(14)4-6-10/h3-6H,14H2,1-2H3,(H,15,16,17)/i3D,4D,5D,6D |
InChI Key |
KWXCNODTHBHSIQ-LNFUJOGGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC(=C(C(=N2)C)Br)C)[2H] |
Canonical SMILES |
CC1=C(C(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C)Br |
Origin of Product |
United States |
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